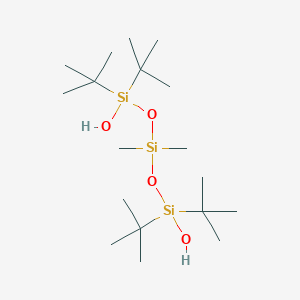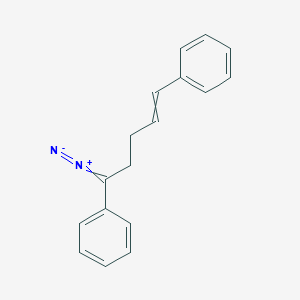
1,1'-(5-Diazopent-1-ene-1,5-diyl)dibenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(5-Diazopent-1-ene-1,5-diyl)dibenzene: is an organic compound characterized by the presence of two phenyl groups attached to a diazopentene chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: 1,1’-(5-Diazopent-1-ene-1,5-diyl)dibenzene can be synthesized through a series of organic reactions. One common method involves the reaction of 1,5-dibromopentane with sodium azide to form 1,5-diazidopentane. This intermediate is then subjected to a coupling reaction with benzene under the influence of a palladium catalyst to yield the desired compound.
Industrial Production Methods: Industrial production of 1,1’-(5-Diazopent-1-ene-1,5-diyl)dibenzene typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
化学反应分析
Types of Reactions: 1,1’-(5-Diazopent-1-ene-1,5-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diazo group into amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents like bromine or nitric acid can be used for substitution reactions on the phenyl rings.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学研究应用
1,1’-(5-Diazopent-1-ene-1,5-diyl)dibenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive diazo group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 1,1’-(5-Diazopent-1-ene-1,5-diyl)dibenzene exerts its effects involves the reactivity of the diazo group. This group can participate in various chemical reactions, such as cycloadditions and insertions, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
相似化合物的比较
1,1-Diphenylethylene: An aromatic hydrocarbon with similar structural features but lacking the diazo group.
Bibenzyl: Another related compound with two phenyl groups attached to an ethane chain.
Uniqueness: 1,1’-(5-Diazopent-1-ene-1,5-diyl)dibenzene is unique due to the presence of the diazo group, which imparts distinct reactivity and potential for diverse chemical transformations. This sets it apart from other similar compounds that do not possess this functional group.
属性
CAS 编号 |
90466-90-3 |
|---|---|
分子式 |
C17H16N2 |
分子量 |
248.32 g/mol |
IUPAC 名称 |
(1-diazo-5-phenylpent-4-enyl)benzene |
InChI |
InChI=1S/C17H16N2/c18-19-17(16-12-5-2-6-13-16)14-8-7-11-15-9-3-1-4-10-15/h1-7,9-13H,8,14H2 |
InChI 键 |
ZCDFHLSTTFBQKK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=CCCC(=[N+]=[N-])C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



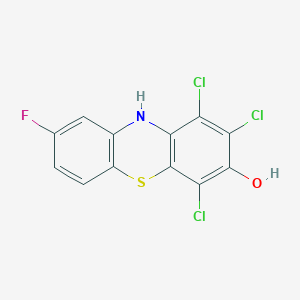

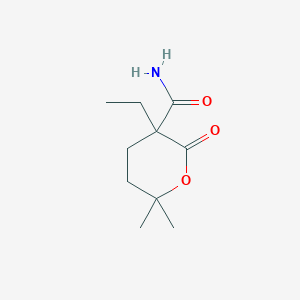
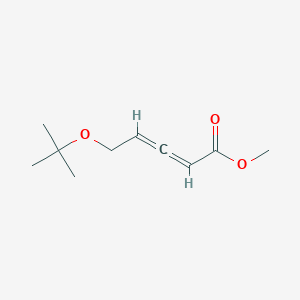
![2-[3-Phenyl-3-(trichlorogermyl)propanamido]benzoic acid](/img/structure/B14355513.png)
![2-[(4-Bromo-5-methyl-1,2-oxazol-3-yl)methoxy]phenol](/img/structure/B14355515.png)
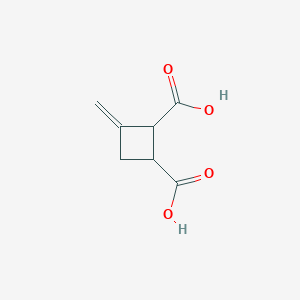


![N'-(2-Chloroethyl)-N-[2-(methylsulfanyl)ethyl]-N-nitrosourea](/img/structure/B14355543.png)

![2-[2-(2-Phenylethyl)hydrazinyl]butanoic acid](/img/structure/B14355554.png)
